4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound contains a triazole ring, a pyrazole ring, and a fluorophenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with 5-amino-1H-pyrazole-3-thiol in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .
Biology
In biological research, 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death. In cancer research, it may interfere with signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 5-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylideneamino-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
Compared to similar compounds, 4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity.
Properties
Molecular Formula |
C13H11FN6S |
---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
4-[(E)-(3-fluorophenyl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H11FN6S/c1-8-5-11(17-16-8)12-18-19-13(21)20(12)15-7-9-3-2-4-10(14)6-9/h2-7H,1H3,(H,16,17)(H,19,21)/b15-7+ |
InChI Key |
FBFVQJYHUZVCEV-VIZOYTHASA-N |
Isomeric SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC(=NN1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.